Cas no 939-83-3 (2-Methyl-5-nitrobenzonitrile)

2-Methyl-5-nitrobenzonitrile is a nitrated aromatic compound featuring a cyano group and a nitro substituent on a methyl-substituted benzene ring. This structure makes it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both electron-withdrawing groups (nitro and cyano) enhances its reactivity in nucleophilic substitution and reduction reactions. Its high purity and stability under standard conditions ensure consistent performance in synthetic applications. The compound is typically used in research and industrial settings where precise functional group manipulation is required. Proper handling is advised due to potential irritant properties.
2-Methyl-5-nitrobenzonitrile structure
2-Methyl-5-nitrobenzonitrile structure
Product Name:2-Methyl-5-nitrobenzonitrile
CAS No:939-83-3
MF:C8H6N2O2
MW:162.145441532135
MDL:MFCD00017040
CID:83237
PubChem ID:350143
Update Time:2025-11-02

2-Methyl-5-nitrobenzonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-Methyl-5-nitrobenzonitrile
    • 5-Nitro-o-tolunitrile
    • L-AP3
    • Benzonitrile, 2-methyl-5-nitro-
    • 2-Cyano-4-nitrotoluene
    • 4-Nitro-o-tolunitrile
    • XOSDYLFXPMFRGF-UHFFFAOYSA-N
    • 2-methyl-5-nitrobenzenecarbonitrile
    • 3-Cyano-4-methylnitrobenzene
    • 2-methyl-5-nitro-benzonitrile
    • NSC507493
    • 4-Nitro-2-cyanotoluene
    • 5-Nitro-ortho-tolunitrile
    • 5-Nitro-2-methylbenzonitril
    • 6-methyl-3-nitrobenzonitrile
    • KSC498C0H
    • 2-methyl-5-nitro benzonitrile
    • 6-methyl-3-nitro-benzonitrile
    • Benzonitrile,2-methyl-5-ni
    • 2-Methyl-5-nitrobenzonitrile (ACI)
    • o-Tolunitrile, 5-nitro- (6CI, 7CI)
    • 5-Nitro-2-methylbenzonitrile
    • NSC 507493
    • 2-methyl-5-nitrobenzenecarbonitrile;3-cyano-4-methylnitrobenzene;
    • DTXCID00276561
    • 2-Methyl-5-nitrobenzonitrile, 97%
    • XOSDYLFXPMFRGF-UHFFFAOYSA-
    • DTXSID20325444
    • AC-3302
    • PS-5955
    • 939-83-3
    • BP-10743
    • NSC-507493
    • AE-641/00686062
    • Benzonitrile,2-methyl-5-nitro-
    • DB-030869
    • SY004584
    • Z104495426
    • CS-W002113
    • M2570
    • MFCD00017040
    • STK377441
    • SCHEMBL1343971
    • AKOS000120710
    • EN300-21342
    • MDL: MFCD00017040
    • Inchi: 1S/C8H6N2O2/c1-6-2-3-8(10(11)12)4-7(6)5-9/h2-4H,1H3
    • InChI Key: XOSDYLFXPMFRGF-UHFFFAOYSA-N
    • SMILES: N#CC1C(C)=CC=C([N+](=O)[O-])C=1
    • BRN: 1947376

Computed Properties

  • Exact Mass: 162.04300
  • Monoisotopic Mass: 162.043
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 69.6
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.3264 (rough estimate)
  • Melting Point: 104.0 to 108.0 deg-C
  • Boiling Point: 175°C/10mmHg(lit.)
  • Flash Point: 130.1℃
  • Refractive Index: 1.5770 (estimate)
  • Solubility: ethanol: soluble(lit.)
  • PSA: 69.61000
  • LogP: 2.29808
  • Solubility: Not determined

2-Methyl-5-nitrobenzonitrile Security Information

2-Methyl-5-nitrobenzonitrile Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2-Methyl-5-nitrobenzonitrile Pricemore >>

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2-Methyl-5-nitrobenzonitrile Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Fuming nitric acid ,  Fuming sulfuric acid ;  1 h, rt
1.2 cooled; 1 h, rt
Reference
Highly efficient triarylene conjugated dyes for sensitized solar cells
Chang, Yuan Jay; Chow, Tahsin J., Journal of Materials Chemistry, 2011, 21(26), 9523-9531

Production Method 2

Reaction Conditions
1.1 Reagents: Sulfuric acid ;  rt → 0 °C; 20 min, 0 °C
1.2 Reagents: Fuming nitric acid Solvents: Water ;  1 h, 0 °C; 30 min, rt
1.3 Solvents: Water
Reference
Synthesis and characterization of 4-methyl-3-nitrobenzonitrile and 2-methyl-5-nitrobenzonitrile
Ru, Zongling; Wang, Guoxi, Huaxue Yanjiu Yu Yingyong, 2008, 20(9), 1202-1204

Production Method 3

Reaction Conditions
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  12 h, 80 °C
Reference
Dihydroxylphenyl amides as inhibitors of the Hsp90 molecular chaperone
Kung, Pei-Pei; Funk, Lee; Meng, Jerry; Collins, Michael; Zhou, Joe Zhongxiang; et al, Bioorganic & Medicinal Chemistry Letters, 2008, 18(23), 6273-6278

Production Method 4

Reaction Conditions
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  24 h, 80 °C
Reference
Preparation of hydroxyarylcarboxamide derivatives for treating cancer
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1 Catalysts: Nitronium tetrafluoroborate
Reference
Indirect electrochemical methods of nitration: novel nitroacetamidation of dienes
Bloom, A. Jon; Fleischmann, Martin; Mellor, John M., Tetrahedron Letters, 1984, 25(43), 4971-4

Production Method 6

Reaction Conditions
Reference
Preparation of substituted thiazole derivatives bearing 3-pyridyl groups as steroid C17,20 lyase inhibitors, process for preparing the same and use thereof
, World Intellectual Property Organization, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Trifluoroacetic anhydride ,  Nitric acid Solvents: Acetic anhydride
Reference
A novel method for the nitration of deactivated aromatic compounds
Smith, Keith; Gibbins, Tracy; Millar, Ross W.; Claridge, Robert P., Perkin 1, 2000, (16), 2753-2758

Production Method 8

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Fuming nitric acid ;  2 h, 0 °C
Reference
Reaction of benzal bromides in water/dioxane system for easy access to benzaldehydes and 2-formylbenzonitriles (2-cyanobenzaldehydes)
Di Mola, Antonia; Caruso, Tonino; De Caprariis, Paolo; Massa, Antonio, ARKIVOC (Gainesville, 2016, (4), 9-20

Production Method 9

Reaction Conditions
1.1 Reagents: Nitronium tetrafluoroborate Solvents: Sulfolane
Reference
Aromatic substitution. VIII. Mechanism of the nitronium tetrafluoroborate nitration of alkylbenzenes in tetramethylene sulfone solution. Remarks on certain aspects of electrophilic aromatic substitution
Olah, George A.; Kuhn, Stephen J.; Flood, Sylvia H., Journal of the American Chemical Society, 1961, 83, 4571-80

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: Palladium ,  α-Cyclodextrin, polymer with 1,1′-methylenebis[4-isocyanatobenzene] Solvents: Dimethylformamide ,  Water ;  rt → 120 °C
1.2 18 h, 120 °C
Reference
Immobilized palladium nanoparticles on a cyclodextrin-polyurethane nanosponge (Pd-CD-PU-NS): An efficient catalyst for cyanation reaction in aqueous media
Khajeh Dangolani, Soheila; Sharifat, Sara; Panahi, Farhad; Khalafi-Nezhad, Ali, Inorganica Chimica Acta, 2019, 494, 256-265

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium carbonate ,  Potassium iodide Catalysts: N,N,N′,N′-Tetramethylethylenediamine ,  1,2-Bis(diphenylphosphino)ethane ,  Palladium diacetate Solvents: Dimethylformamide ;  22 h, 130 °C
Reference
Ethyl Cyanoacetate: A New Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides
Zheng, Shuyan; Yu, Chunhui; Shen, Zhengwu, Organic Letters, 2012, 14(14), 3644-3647

Production Method 12

Reaction Conditions
1.1 Reagents: Ozone ,  Nitrogen dioxide Solvents: Acetonitrile ;  3 h, -10 °C
Reference
Nitration of moderately deactivated arenes with nitrogen dioxide and molecular oxygen under neutral conditions. Zeolite-induced enhancement of regioselectivity and reversal of isomer ratios
Peng, Xinhua; Fukui, Naoyuki; Mizuta, Masayuki; Suzuki, Hitomi, Organic & Biomolecular Chemistry, 2003, 1(13), 2326-2335

Production Method 13

Reaction Conditions
Reference
Reductive Coupling of Nitroarenes and HCHO for General Synthesis of Functional Ethane-1,2-diamines by a Cobalt Single Atom Catalyst
Sun, Jia-Lu; Jiang, Huanfeng ; Dixneuf, Pierre H.; Zhang, Min, Journal of the American Chemical Society, 2023, 145(31), 17329-17336

2-Methyl-5-nitrobenzonitrile Raw materials

2-Methyl-5-nitrobenzonitrile Preparation Products

Additional information on 2-Methyl-5-nitrobenzonitrile

Comprehensive Guide to 2-Methyl-5-nitrobenzonitrile (CAS No. 939-83-3): Properties, Applications, and Market Insights

2-Methyl-5-nitrobenzonitrile (CAS No. 939-83-3) is a specialized organic compound widely used in pharmaceutical and agrochemical research. This nitro-substituted benzonitrile derivative has gained attention due to its unique chemical properties and versatility in synthetic applications. With the increasing demand for high-purity intermediates in drug discovery, understanding this compound's characteristics is essential for researchers and industry professionals.

The molecular structure of 2-Methyl-5-nitrobenzonitrile features a nitro group at the 5-position and a methyl group at the 2-position of the benzonitrile ring. This arrangement contributes to its electron-withdrawing properties, making it valuable for various organic synthesis reactions. Recent studies highlight its potential as a building block for heterocyclic compounds, particularly in developing new antimicrobial agents and crop protection chemicals.

In pharmaceutical applications, 2-Methyl-5-nitrobenzonitrile serves as a precursor for several active pharmaceutical ingredients (APIs). Its nitro-aromatic structure allows for diverse chemical transformations, enabling the synthesis of complex molecules. The compound's stability under various conditions makes it particularly useful in multi-step synthesis processes, a feature highly valued in modern drug development pipelines.

The agrochemical industry utilizes 2-Methyl-5-nitrobenzonitrile derivatives in developing novel pesticides and herbicides. Researchers are exploring its potential in creating environmentally friendly crop protection solutions, addressing the growing demand for sustainable agriculture practices. The compound's ability to form stable intermediates contributes to its importance in designing next-generation agrochemicals.

From a market perspective, the demand for 2-Methyl-5-nitrobenzonitrile has shown steady growth, particularly in regions with strong pharmaceutical manufacturing sectors. The Asia-Pacific market has emerged as a significant consumer, driven by expanding contract research organizations and generic drug production. Quality standards for this compound continue to rise, with manufacturers focusing on high-purity grades to meet stringent regulatory requirements.

Recent advancements in green chemistry have influenced the production methods for 2-Methyl-5-nitrobenzonitrile. Researchers are developing more eco-friendly synthesis routes that reduce waste and energy consumption. These innovations align with the chemical industry's shift toward sustainable manufacturing practices, addressing environmental concerns while maintaining product quality.

Analytical characterization of 2-Methyl-5-nitrobenzonitrile typically involves HPLC analysis, mass spectrometry, and NMR spectroscopy. These techniques ensure precise identification and purity assessment, crucial for applications requiring exact chemical specifications. The compound's distinct spectral signatures facilitate quality control in industrial-scale production environments.

Storage and handling recommendations for 2-Methyl-5-nitrobenzonitrile emphasize protection from moisture and light exposure. Proper storage conditions maintain the compound's stability and extend its shelf life, important considerations for research laboratories and production facilities. Standard safety protocols for handling organic nitriles apply to this material.

Future research directions for 2-Methyl-5-nitrobenzonitrile include exploring its potential in material science applications and developing more efficient catalytic processes for its synthesis. The compound's unique properties may find applications in electronic materials or as a component in specialty polymers, expanding its utility beyond traditional chemical uses.

For researchers seeking reliable suppliers of 2-Methyl-5-nitrobenzonitrile, key considerations include certificate of analysis availability, batch-to-batch consistency, and compliance with international quality standards. The market offers various custom synthesis options for specific research needs, allowing tailored solutions for different scientific applications.

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